molecular formula C9H7NO4 B11904886 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one

5-Hydroxy-7-nitro-2,3-dihydroinden-1-one

Cat. No.: B11904886
M. Wt: 193.16 g/mol
InChI Key: CFFIQHKSBUHHQO-UHFFFAOYSA-N
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Description

5-Hydroxy-7-nitro-2,3-dihydroinden-1-one is an organic compound with a unique structure that includes both hydroxyl and nitro functional groups attached to an indanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one typically involves multi-step organic reactions. One common method starts with the nitration of 2,3-dihydroinden-1-one to introduce the nitro group at the 7-position. This is followed by a hydroxylation step to add the hydroxyl group at the 5-position. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and oxidizing agents for hydroxylation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-7-nitro-2,3-dihydroinden-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: this compound can be converted to 5-oxo-7-nitro-2,3-dihydroinden-1-one.

    Reduction: The product would be 5-Hydroxy-7-amino-2,3-dihydroinden-1-one.

    Substitution: Depending on the nucleophile, various substituted derivatives can be formed.

Scientific Research Applications

5-Hydroxy-7-nitro-2,3-dihydroinden-1-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxy-2,3-dihydroinden-1-one: Lacks the nitro group, making it less reactive in certain chemical reactions.

    7-Nitro-2,3-dihydroinden-1-one: Lacks the hydroxyl group, affecting its solubility and reactivity.

    5-Hydroxy-7-amino-2,3-dihydroinden-1-one: The amino group makes it more basic and reactive in different types of reactions.

Uniqueness

5-Hydroxy-7-nitro-2,3-dihydroinden-1-one is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H7NO4

Molecular Weight

193.16 g/mol

IUPAC Name

5-hydroxy-7-nitro-2,3-dihydroinden-1-one

InChI

InChI=1S/C9H7NO4/c11-6-3-5-1-2-8(12)9(5)7(4-6)10(13)14/h3-4,11H,1-2H2

InChI Key

CFFIQHKSBUHHQO-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C1C=C(C=C2[N+](=O)[O-])O

Origin of Product

United States

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